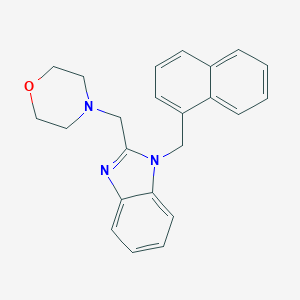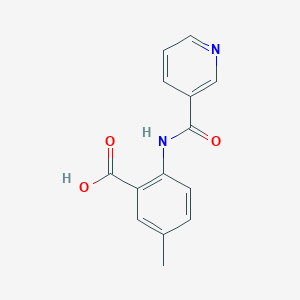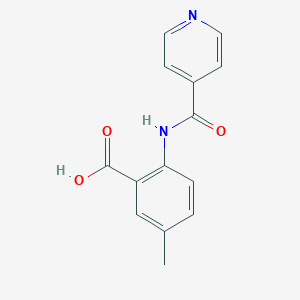![molecular formula C24H24N2O3 B246704 N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B246704.png)
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, also known as MP1104, is a novel compound with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in various processes, including glucose and lipid metabolism, inflammation, and cell proliferation. N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide binds to PPARγ and activates its downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, improvement of cardiac function, and reduction of inflammation. These effects are mediated by the activation of the PPARγ pathway and the downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARγ, which allows for targeted effects on specific pathways. Another advantage is its potential therapeutic applications in various fields. However, one limitation is the need for further studies to determine the optimal dosage and administration for different conditions.
Orientations Futures
There are several future directions for the study of N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is the investigation of its potential as a treatment for other diseases, such as metabolic disorders and autoimmune diseases. Another direction is the development of more efficient synthesis methods and analogs with improved pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration for different conditions.
Conclusion
In conclusion, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a novel compound with potential therapeutic applications in various fields. Its mechanism of action involves the activation of the PPARγ pathway, resulting in various biochemical and physiological effects. While there are advantages to using N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments, further studies are needed to determine its optimal dosage and administration for different conditions. Overall, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide represents a promising avenue for future research in the field of drug discovery.
Méthodes De Synthèse
The synthesis method of N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the reaction of 5-methyl-1H-indole-3-acetic acid with 3-(2-naphthyloxy)propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide.
Applications De Recherche Scientifique
N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiovascular diseases. In oncology, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In cardiovascular diseases, N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to improve cardiac function and reduce inflammation.
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[5-methyl-1-(3-naphthalen-2-yloxypropyl)-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C24H24N2O3/c1-16-8-11-22-21(14-16)23(25-17(2)27)24(28)26(22)12-5-13-29-20-10-9-18-6-3-4-7-19(18)15-20/h3-4,6-11,14-15,23H,5,12-13H2,1-2H3,(H,25,27) |
Clé InChI |
SATOJIMMIAJDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCCOC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCCOC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B246631.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B246634.png)


![N-[2-[(2Z)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]phenyl]acetamide](/img/structure/B246658.png)
![N-[2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B246709.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B246742.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-benzimidazole](/img/structure/B246746.png)
![1-ethyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B246750.png)